![molecular formula C11H16O2 B2439275 2-(4-Ethynylcyclohexyl)-1,3-dioxolane CAS No. 2089277-67-6](/img/structure/B2439275.png)
2-(4-Ethynylcyclohexyl)-1,3-dioxolane
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Overview
Description
“(4-Ethynylcyclohexyl)methanol” is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 . It is stored at 4°C and appears as a powder .
Molecular Structure Analysis
The InChI code for “(4-Ethynylcyclohexyl)methanol” is 1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 . This indicates the presence of an ethynyl group attached to a cyclohexyl ring, and a methanol group attached to the cyclohexyl ring.Physical And Chemical Properties Analysis
“(4-Ethynylcyclohexyl)methanol” is a powder that is stored at 4°C . Its molecular weight is 138.21 .Scientific Research Applications
Liquid Crystal Enhancements : A study by Chen et al. (2015) demonstrates that 1,3-dioxolane-terminated liquid crystals, closely related to 2-(4-Ethynylcyclohexyl)-1,3-dioxolane, show enhanced dielectric anisotropy and birefringence, which is beneficial for liquid crystal displays. The use of 1,3-dioxolane as a terminal group resulted in lower threshold voltage and higher birefringence compared to other liquid crystals (Chen et al., 2015).
Synthetic Methodology : Rao and Chan (2014) developed a method for the stereoselective preparation of 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes using gold(I)-catalyzed cycloaddition. This synthetic approach could be relevant for the synthesis of compounds structurally similar to 2-(4-Ethynylcyclohexyl)-1,3-dioxolane (Rao & Chan, 2014).
Thermal Behavior in Polymers : Ilter et al. (2002) studied polymethacrylates with a 1,3-dioxolane ring, highlighting the potential of such compounds in polymer science. Their research focused on the thermal degradation and characterization of these polymers, which may have implications for materials science (Ilter et al., 2002).
Renewable Fuel Additives : Harvey et al. (2016) discussed the use of 1,3-dioxolanes as components in renewable gasoline and solvents. Their study involved the dehydration of 2,3-butanediol to form a mixture of 1,3-dioxolanes, highlighting the potential of these compounds in sustainable fuel technologies (Harvey et al., 2016).
Electrochemical Studies : Chapuzet et al. (2001) investigated the electrochemical reductive cleavage of 1,3-dioxolane derivatives, which could provide insights into electrochemical applications of similar compounds (Chapuzet et al., 2001).
Lithium-Ion Conductivity in Polymer Electrolytes : Alamgir et al. (1991) explored polymer electrolytes derived from poly(1,3-dioxolane), which could be relevant for the development of high-performance lithium-ion batteries (Alamgir et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the γ-aminobutyric acid (gaba) receptor . The GABA receptor is a site of intense interest for insecticide action .
Mode of Action
For instance, 4′-ethynyl-2′-deoxycytidine (EdC) has been found to induce replicative stress .
Biochemical Pathways
Similar compounds have been found to affect pathways related to gaba receptor function .
Result of Action
Similar compounds like edc have been found to induce replicative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethynylcyclohexyl)-1,3-dioxolane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. For instance, the compound is recommended to be stored at 4 °C .
properties
IUPAC Name |
2-(4-ethynylcyclohexyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZXXFZDHVBOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethynylcyclohexyl)-1,3-dioxolane |
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